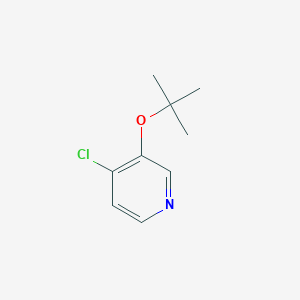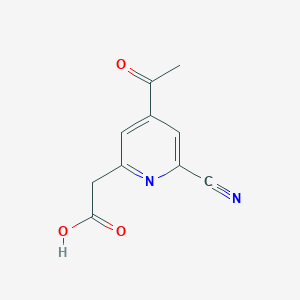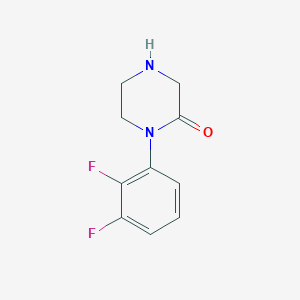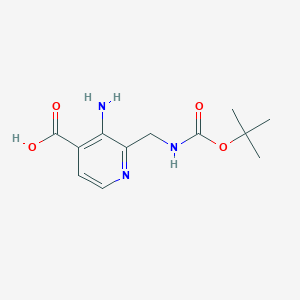![molecular formula C33H21N B14853317 14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound with the molecular formula C33H21N and a molecular weight of 431.53 g/mol . This compound is known for its unique spiro structure, which consists of a dibenzoacridine moiety fused with a fluorene unit. The spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a dibenzoacridine derivative can be reacted with a fluorene derivative in the presence of a strong acid or base to form the spiro linkage . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
科学的研究の応用
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, the spiro structure enhances the compound’s photophysical properties, such as fluorescence and charge transport .
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-one: Similar spiro structure with different functional groups.
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-amine: Contains an amine group instead of a fluorene unit.
Uniqueness
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
特性
分子式 |
C33H21N |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H21N/c1-3-11-23-21(9-1)17-19-29-31(23)34-32-24-12-4-2-10-22(24)18-20-30(32)33(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)33/h1-20,34H |
InChIキー |
UYZBTEMCOXUCMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=CC8=CC=CC=C84 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


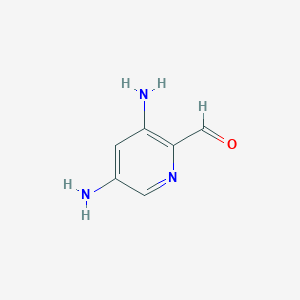
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
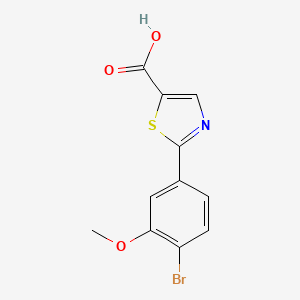
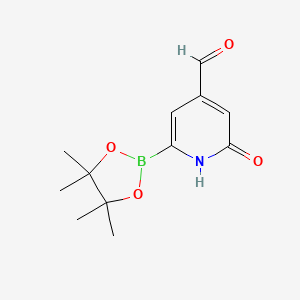
![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
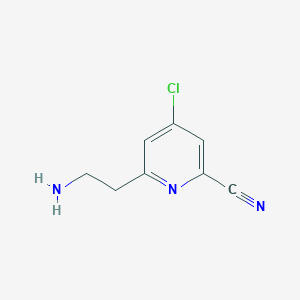
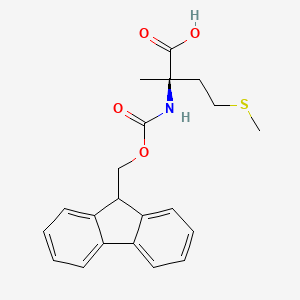
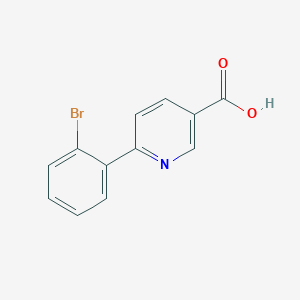
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
